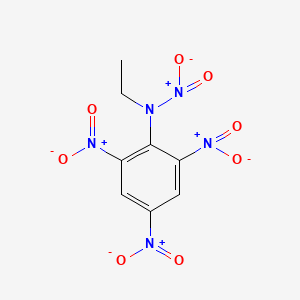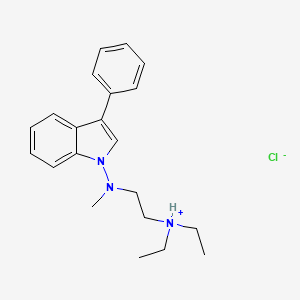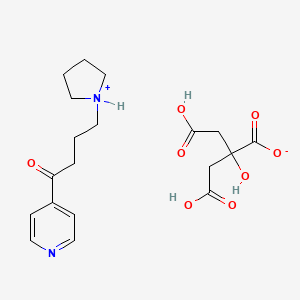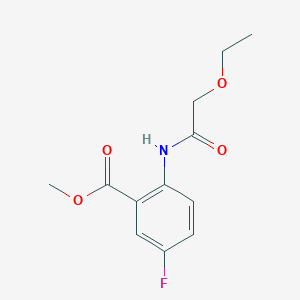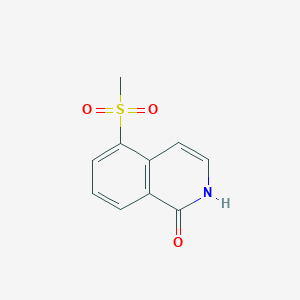
5-(methylsulfonyl)isoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methylsulfonyl)isoquinolin-1(2H)-one is a nitrogen-containing heterocyclic compound that belongs to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The presence of the methylsulfonyl group at the 5-position of the isoquinolinone ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(methylsulfonyl)isoquinolin-1(2H)-one can be achieved through various methods. One common approach involves the rhodium-catalyzed C-H activation/annulation reactions. For example, a Suzuki cross-coupling between 2-halobenzonitriles and commercially available vinyl boronates followed by platinum-catalyzed nitrile hydrolysis and cyclization enables a facile and expeditious two-step synthesis of isoquinolin-1(2H)-ones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free methodologies, such as electro-oxidative intramolecular C-H amination, has emerged as a sustainable and environmentally friendly approach for the industrial synthesis of nitrogen-containing heterocycles .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Methylsulfonyl)isoquinolin-1(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can participate in Diels-Alder reactions, where it forms [4+2] cycloadducts with maleimides .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include rhodium catalysts, platinum catalysts, and aryliodonium salts. Reaction conditions often involve room temperature or mild heating to facilitate the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with aryliodonium salts can lead to selective arylation at the C4 or C8 position of the isoquinolinone scaffold .
Applications De Recherche Scientifique
5-(Methylsulfonyl)isoquinolin-1(2H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: It serves as a key intermediate in the development of biologically active compounds with potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 5-(methylsulfonyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, certain isoquinolinone derivatives have been identified as potent inhibitors of tankyrase, an enzyme involved in the regulation of WNT signaling pathways. Inhibition of tankyrase activity has been shown to antagonize oncogenic WNT signaling, making these compounds potential candidates for anti-cancer therapy .
Comparaison Avec Des Composés Similaires
- 3,4-Dihydro-5-[4-(1-piperidinyl)butoxyl]-1(2H)-isoquinolinone
- 2-Methyl-4-phenyl-1(2H)-isoquinolinone
- 3-Amino-2-benzyl-4-cyano-7-nitro-1(2H)-isoquinolinone
Comparison: Compared to other isoquinolinone derivatives, 5-(methylsulfonyl)isoquinolin-1(2H)-one is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications, particularly in the development of novel pharmaceuticals and functional materials.
Propriétés
Numéro CAS |
1184914-43-9 |
|---|---|
Formule moléculaire |
C10H9NO3S |
Poids moléculaire |
223.25 g/mol |
Nom IUPAC |
5-methylsulfonyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H9NO3S/c1-15(13,14)9-4-2-3-8-7(9)5-6-11-10(8)12/h2-6H,1H3,(H,11,12) |
Clé InChI |
HXFOOAHVZUPGTM-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=CC2=C1C=CNC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-pyridin-3-ylmethylideneamino]triazole-4-carboxamide](/img/structure/B13753740.png)
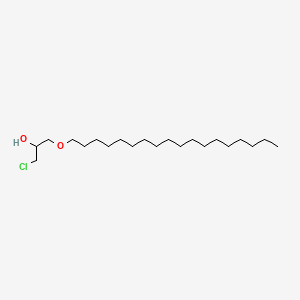
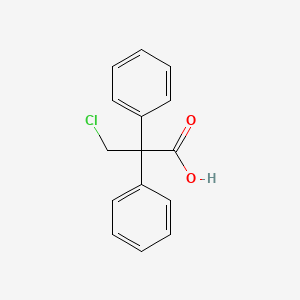
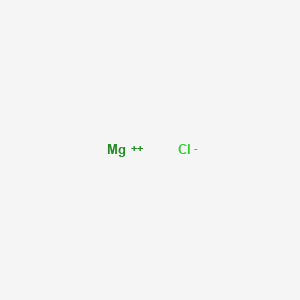


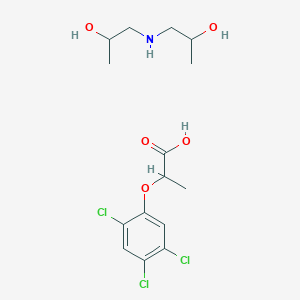

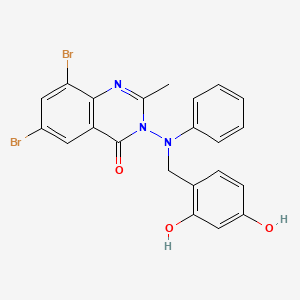
![Sodium;chromium(3+);1-[[5-(ethylsulfamoyl)-2-oxidophenyl]diazenyl]-8-(methoxycarbonylamino)naphthalen-2-olate](/img/structure/B13753803.png)
